2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide features a spirocyclic 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with a 3,4-dichlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-fluorophenyl group. This structure combines halogenated aromatic systems with a rigid spirocyclic scaffold, which may enhance binding selectivity and metabolic stability in pharmacological contexts .
Properties
IUPAC Name |
2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FN3OS/c22-16-8-3-13(11-17(16)23)19-20(27-21(26-19)9-1-2-10-21)29-12-18(28)25-15-6-4-14(24)5-7-15/h3-8,11H,1-2,9-10,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGMQWFDBSDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is cyclooxygenase (COX)-1 and -2 . These enzymes are responsible for the production of prostaglandins (PGs), which contribute to inflammation and pain signaling.
Mode of Action
The compound inhibits COX-1 and COX-2, thereby reducing the production of PGs. This inhibition is the common mechanism linking each effect of the compound.
Biochemical Pathways
The inhibition of COX-1 and COX-2 disrupts the synthesis of PGs, affecting the biochemical pathways involved in inflammation and pain signaling. The downstream effects include reduced inflammation and alleviation of pain.
Pharmacokinetics
Similar compounds are typically metabolized in the liver and excreted via the bile and urine. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, determining the extent and rate at which it reaches its target sites.
Biological Activity
The compound 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS Number: 899913-40-7) is a novel synthetic organic compound characterized by its unique spirocyclic structure and potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.4 g/mol. The structure features a spirocyclic core that contributes to its unique biological properties. The presence of dichlorophenyl and fluorophenyl groups suggests potential interactions with various biological targets.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Modulation of Signaling Pathways : The ability to affect signaling pathways such as ERK and Akt has been noted in related compounds, suggesting a potential for this compound to influence these pathways as well.
In Vitro Studies
In vitro studies on related diazaspiro compounds have demonstrated their ability to inhibit superoxide anion production in human neutrophils, indicating anti-inflammatory properties. These effects were mediated through pathways involving protein kinase A (PKA) and protein phosphatase 2A, which are critical in cellular signaling and inflammatory responses .
Comparative Analysis
A comparative analysis of similar compounds reveals that those containing spirocyclic structures often exhibit enhanced biological activity due to their unique conformational flexibility. For example:
| Compound Name | CAS Number | Biological Activity | Mechanism |
|---|---|---|---|
| ND700C | Not listed | Inhibits superoxide production | PKA pathway modulation |
| CA-4 | Not listed | Antiangiogenic | Disruption of vascular development |
These findings suggest that the compound under review may share similar pathways and mechanisms of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Nitrogen
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
- Key Differences :
- The acetamide nitrogen is substituted with a 3,4-dichlorophenyl group instead of 4-fluorophenyl.
- The diazaspiro ring’s 3-position carries a 4-methylphenyl group instead of 3,4-dichlorophenyl.
- The 4-methylphenyl substituent on the diazaspiro ring introduces lipophilicity, which may enhance membrane permeability but reduce solubility .
N-(4-Bromophenyl)-2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide (C250-0423)
- Key Differences :
- The acetamide nitrogen is substituted with 4-bromophenyl instead of 4-fluorophenyl.
- Implications :
Variations in the Diazaspiro Ring Substituents
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide (C250-0679)
- Key Differences :
- The diazaspiro ring’s 3-position is substituted with 4-bromophenyl , while the acetamide nitrogen carries 3,5-dichlorophenyl .
- Implications :
Functional Group Modifications
N-(3,4-Dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide
- Key Differences :
- The diazaspiro ring contains a 3-oxo group, and the acetamide nitrogen is substituted with 3,4-dimethylphenyl .
- 3,4-Dimethylphenyl increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Comparison with Non-Spirocyclic Analogs
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide
- Key Differences :
- Lacks the spirocyclic system; instead, it is a simple 2-arylacetamide.
- The 3,4-difluorophenyl group offers strong electron-withdrawing effects, similar to the target compound’s 4-fluorophenyl substituent .
Structural and Pharmacological Implications
Molecular Weight and Lipophilicity
*logP values estimated using fragment-based methods.
Halogenation Effects
Spirocyclic vs. Linear Scaffolds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
